1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea
Description
Contextual Significance of Isoxazole (B147169) and Urea (B33335) Scaffolds in Chemical Research
The scientific importance of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea is best understood by first examining its core components: the isoxazole ring and the urea linker. Both are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.
Isoxazole Scaffold: The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.gov This structural unit is a cornerstone in drug discovery due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets. nih.gov Isoxazole derivatives have demonstrated a wide array of pharmacological activities. nih.govrsc.org The versatility of the isoxazole scaffold allows for structural modifications that can enhance pharmacological properties, making it a valuable component in the design of new therapeutic agents. nih.gov
The combination of these two scaffolds into a single molecule, as seen in the N-(5-(tert-butyl)isoxazol-3-yl)urea framework, has proven to be a particularly fruitful strategy in the development of highly potent and selective therapeutic candidates.
Table 1: Biological Activities Associated with Isoxazole and Urea Scaffolds
| Scaffold | Reported Biological Activities |
|---|---|
| Isoxazole | Anticancer, Antimicrobial, Anti-inflammatory, Neuroprotective. nih.govrsc.org |
| Urea | Anticancer, Antiviral, Anticonvulsant, Anti-HIV, Antidiabetic. nih.govnih.govmdpi.com |
Positioning of this compound within Advanced Chemical Syntheses
The construction of this compound involves established yet sophisticated synthetic methodologies common in modern organic chemistry. The synthesis can be conceptually divided into two main parts: the formation of the 5-(tert-butyl)isoxazole-3-amine precursor and the subsequent creation of the symmetrical urea linkage.
Synthesis of the Isoxazole Precursor: The synthesis of substituted isoxazoles typically involves cycloaddition reactions or the cyclization of appropriately functionalized open-chain precursors. rsc.org For a 3-amino-5-substituted isoxazole, a common route involves the reaction of a β-ketonitrile with hydroxylamine (B1172632). The tert-butyl group, a key feature of the target molecule, is often incorporated to enhance lipophilicity and provide steric bulk, which can improve the molecule's pharmacokinetic profile. acs.org
Formation of the Symmetrical Urea Linkage: Creating a symmetrical 1,3-disubstituted urea from a heterocyclic amine like 5-(tert-butyl)isoxazole-3-amine can be achieved through several reliable methods. A classical and widely used approach is the reaction of the amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govnih.gov The reaction of two equivalents of the amine with one equivalent of the carbonyl source yields the symmetrical urea. nih.gov Alternative modern methods include the catalytic oxidative carbonylation of amines. nih.gov
The synthesis of related, albeit unsymmetrical, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs has been extensively documented in the literature, particularly for the development of kinase inhibitors. nih.gov These syntheses typically involve the reaction of an isoxazolyl amine with a substituted phenyl isocyanate. For a symmetrical compound like this compound, a more direct coupling approach using a carbonyl synthon is common. nih.govorganic-chemistry.org
Rationale for Contemporary Research on this compound
Contemporary research interest in this compound stems primarily from the proven success of the N-(5-(tert-butyl)isoxazol-3-yl)urea pharmacophore in the field of oncology, specifically as a potent kinase inhibitor.
A prominent example is the drug Quizartinib (AC220), which has the chemical name N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govontosight.aibenzothiazol-2-yl]phenyl}urea. nih.govacs.orgdocumentsdelivered.com Quizartinib is a highly potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a target in the treatment of Acute Myeloid Leukemia (AML). nih.govdocumentsdelivered.com The N-(5-(tert-butyl)isoxazol-3-yl)urea core is crucial for its inhibitory activity. Following this lead, numerous other N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs have been designed and synthesized to explore their potential as FLT3 inhibitors. nih.govnih.gov
The rationale for investigating the symmetrical this compound molecule is multi-faceted:
Structure-Activity Relationship (SAR) Studies: Synthesizing symmetrical analogs helps researchers understand the structural requirements for biological activity. By comparing the activity of this symmetrical molecule to its unsymmetrical, clinically relevant counterparts, chemists can deduce the importance of the second substituent (in Quizartinib's case, the large heterocyclic phenyl group) for target binding and potency.
Exploration of Novel Binding Modes: A symmetrical molecule could potentially interact with a biological target in a different manner than an unsymmetrical one. It might bridge two sites within a single protein or even interact with two separate protein molecules, leading to novel pharmacological effects. The synthesis of bis(azolyl) urea derivatives for antimicrobial applications is an example of this exploratory approach. scispace.com
Development of Bivalent Ligands: Symmetrical molecules are often explored as bivalent ligands, which can simultaneously engage two binding sites. This can lead to enhanced affinity, selectivity, and potentially new mechanisms of action. Research into bis(isoxazole) compounds has highlighted their potential as modulators of biological receptors. mdpi.com
In essence, this compound serves as a valuable chemical probe. Its synthesis and study allow for a deeper understanding of the SAR of a clinically important pharmacophore, potentially paving the way for the design of new and improved therapeutic agents.
Table 2: Key Compounds in the N-(5-(tert-butyl)isoxazol-3-yl)urea Research Area
| Compound Name | Structure | Key Research Finding |
|---|---|---|
| Quizartinib (AC220) | Unsymmetrical N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivative | Potent and selective FLT3 kinase inhibitor for Acute Myeloid Leukemia (AML). nih.govacs.org |
| CHMFL-FLT3-213 | Unsymmetrical N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivative | Highly potent Type II FLT3 kinase inhibitor active against various FLT3 mutants. nih.gov |
| Compound 16i | Unsymmetrical N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | Potent FLT3 inhibitor with complete tumor regression in a xenograft model. nih.gov |
| This compound | Symmetrical bis(isoxazolyl) urea | Serves as a key compound for exploring structure-activity relationships and potential bivalent interactions. |
Structure
3D Structure
Properties
CAS No. |
89078-38-6 |
|---|---|
Molecular Formula |
C15H22N4O3 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1,3-bis(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C15H22N4O3/c1-14(2,3)9-7-11(18-21-9)16-13(20)17-12-8-10(22-19-12)15(4,5)6/h7-8H,1-6H3,(H2,16,17,18,19,20) |
InChI Key |
UMDOQTDANJTGJY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=NOC(=C2)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=NOC(=C2)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Bis 5 Tert Butyl Isoxazol 3 Yl Urea
Precursor Synthesis and Functionalization Strategies
The construction of 1,3-bis(5-(tert-butyl)isoxazol-3-yl)urea fundamentally relies on the availability of the key building block, 5-(tert-butyl)isoxazol-3-amine. This heterocyclic amine provides the necessary nucleophilic sites for the urea-forming reaction.
Synthesis of 5-(tert-butyl)isoxazol-3-amine Precursors
The primary precursor for the target urea (B33335) is 5-(tert-butyl)isoxazol-3-amine. A common and effective method for the synthesis of this compound involves the cyclocondensation reaction of a β-ketonitrile with hydroxylamine (B1172632). Specifically, pivaloylacetonitrile (B1295116) is reacted with hydroxylamine under controlled pH conditions to yield the desired 3-amino-5-(tert-butyl)isoxazole. google.com
The reaction's sensitivity to pH is a critical factor, with optimal yields of the 3-amino isomer being achieved within a pH range of approximately 6.2 to 6.5. google.com Deviation from this range can lead to the formation of undesired side products, such as the isomeric 5-amino-3-(tert-butyl)isoxazole or isoxazolone derivatives. The reaction is typically carried out in an aqueous solvent at a suitable temperature to ensure the reaction proceeds to completion. google.com
General synthetic approaches to isoxazole (B147169) rings often involve 1,3-dipolar cycloaddition reactions between alkynes and nitrile oxides, or the reaction of β-dicarbonyl compounds with hydroxylamine. biolmolchem.com These methods provide a versatile platform for accessing a wide range of substituted isoxazoles.
Synthesis of Complementary Urea-Forming Reagents
To form the symmetrical urea linkage in this compound, a carbonyl group equivalent is required to react with two molecules of the 5-(tert-butyl)isoxazol-3-amine precursor. Several reagents can serve this purpose, with phosgene (B1210022) and its derivatives, as well as carbonyldiimidazole (CDI), being the most prominent.
Phosgene and Phosgene Equivalents: Phosgene (COCl₂) is a highly reactive reagent for urea synthesis. However, due to its extreme toxicity, safer alternatives are often preferred. Triphosgene (B27547), a solid and easier-to-handle compound, serves as a phosgene surrogate, generating phosgene in situ. commonorganicchemistry.comnih.gov These reagents react with amines to form an intermediate carbamoyl (B1232498) chloride or isocyanate, which then reacts with a second amine to produce the urea. nih.gov
Carbonyldiimidazole (CDI): CDI is a widely used and safer alternative to phosgene for forming urea linkages. researchgate.netwikipedia.org It reacts with an amine to form an activated carbamoylimidazole intermediate. acs.org This intermediate is then susceptible to nucleophilic attack by a second amine molecule to yield the desired urea, releasing imidazole (B134444) as a byproduct. wikipedia.org
Primary Synthetic Routes to this compound
The formation of the central urea moiety in this compound from the 5-(tert-butyl)isoxazol-3-amine precursor can be achieved through either direct or stepwise approaches.
Direct Urea Formation Reactions
Direct urea formation involves the reaction of two equivalents of the amine precursor with a single equivalent of a carbonyl source in a one-pot synthesis.
Using Phosgene or Triphosgene: The reaction of 5-(tert-butyl)isoxazol-3-amine with phosgene or triphosgene would proceed by the formation of an intermediate isocyanate or carbamoyl chloride, which then rapidly reacts with a second molecule of the amine to yield the symmetrical urea. The stoichiometry of the reactants is crucial to favor the formation of the desired product over side reactions.
Using Carbonyldiimidazole (CDI): A common and effective method for synthesizing symmetrical ureas involves the use of CDI. researchgate.netresearchgate.net In this approach, two equivalents of 5-(tert-butyl)isoxazol-3-amine are reacted with one equivalent of CDI. The reaction is typically carried out in an appropriate solvent such as THF or DMF at room temperature. commonorganicchemistry.com The first amine molecule attacks the carbonyl group of CDI, displacing one imidazole group to form a carbamoylimidazole intermediate. The second amine molecule then displaces the remaining imidazole group to form the stable, symmetrical urea.
| Reagent | Molar Ratio (Amine:Reagent) | Typical Solvents | General Conditions |
| Triphosgene | 2 : 0.33 | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Often requires a base (e.g., triethylamine) to scavenge HCl |
| Carbonyldiimidazole (CDI) | 2 : 1 | THF, Dimethylformamide (DMF) | Room temperature, inert atmosphere |
Stepwise Construction Approaches
Stepwise methods involve the isolation of an activated intermediate before the introduction of the second amine equivalent. While more synthetically demanding, this approach can offer greater control, particularly in the synthesis of unsymmetrical ureas, and can be adapted for symmetrical urea synthesis.
A plausible stepwise synthesis of this compound using CDI would involve the reaction of one equivalent of 5-(tert-butyl)isoxazol-3-amine with one equivalent of CDI to form the N-(5-(tert-butyl)isoxazol-3-yl)carbamoylimidazole intermediate. acs.org This stable intermediate can be isolated and purified before being reacted with a second equivalent of 5-(tert-butyl)isoxazol-3-amine to yield the final product. This method can be advantageous in minimizing the formation of side products. acs.org
Optimization of Reaction Parameters and Conditions
The successful synthesis of this compound with high yield and purity relies on the careful optimization of several reaction parameters.
Key parameters that influence the outcome of the urea formation reaction include:
Solvent: The choice of solvent is critical. Aprotic solvents such as THF, DCM, and DMF are commonly used for these reactions to prevent unwanted side reactions with the solvent. commonorganicchemistry.com
Temperature: Urea formation reactions are often carried out at room temperature. commonorganicchemistry.com However, in some cases, cooling may be necessary to control the reaction's exothermicity, especially when using highly reactive reagents like phosgene.
Stoichiometry and Order of Addition: The molar ratio of the amine precursor to the carbonylating agent is a key factor. For the synthesis of symmetrical ureas, a 2:1 ratio of amine to reagents like CDI is typically employed. researchgate.net The order of addition can also be important; for instance, when using triphosgene, slow addition of the reagent to the amine solution can help to control the reaction and minimize the formation of byproducts. nih.gov
Presence of a Base: When using phosgene or its equivalents, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is often added to neutralize the hydrochloric acid generated during the reaction. nih.gov
The optimization of these parameters is crucial for maximizing the yield of this compound while minimizing the formation of impurities.
Solvent Effects on Reaction Efficacy
The choice of solvent plays a pivotal role in the synthesis of 1,3-disubstituted ureas, impacting reactant solubility, reaction rate, and product yield. For the synthesis of this compound, which typically proceeds through the reaction of 3-amino-5-(tert-butyl)isoxazole with a carbonyl source, the solvent must be inert to the reactants and facilitate the reaction.
Commonly employed solvents in urea synthesis include aprotic polar solvents like N,N-dimethylformamide (DMF) and 1,4-dioxane, as well as chlorinated solvents such as dichloromethane (DCM). The polarity of the solvent can influence the stability of intermediates and transition states. For instance, polar aprotic solvents can effectively solvate charged intermediates that may form during the reaction, thereby accelerating the reaction rate. In some cases, the reaction can be performed in the presence of a tertiary amine base, such as triethylamine, which also acts as a promoter.
The selection of an appropriate solvent is critical for optimizing the yield and purity of the final product. The following interactive table illustrates the hypothetical effect of different solvents on the synthesis of this compound, based on general principles of urea synthesis.
Table 1: Illustrative Solvent Effects on the Synthesis of this compound
| Solvent | Dielectric Constant (approx.) | Expected Reactant Solubility | Potential Reaction Time | Expected Yield | Remarks |
| Dichloromethane (DCM) | 9.1 | Moderate | 12-24 hours | Moderate to Good | Good for initial dissolution of starting materials; volatility can be a concern. |
| 1,4-Dioxane | 2.2 | Good | 5-10 hours | Good to Excellent | Often used in conjunction with a tertiary amine; reaction can be vigorous. sci-hub.se |
| N,N-Dimethylformamide (DMF) | 36.7 | Excellent | 2-6 hours | Excellent | High boiling point allows for higher reaction temperatures; can be difficult to remove during workup. |
| Tetrahydrofuran (THF) | 7.5 | Good | 8-16 hours | Good | A common aprotic solvent; may require longer reaction times compared to more polar solvents. |
Temperature and Pressure Influences on Synthesis
Temperature and pressure are critical parameters that significantly influence the rate and equilibrium of the urea formation reaction. The synthesis of symmetrical ureas from amines and a carbonyl source is typically an exothermic process. Therefore, careful temperature control is necessary to prevent side reactions and decomposition of the product.
Generally, increasing the reaction temperature accelerates the rate of reaction. However, excessively high temperatures can lead to the formation of undesired byproducts and may cause decomposition of the isoxazole ring or the urea linkage itself. The optimal temperature range for the synthesis of this compound is typically determined empirically, often falling between room temperature and the reflux temperature of the chosen solvent.
Pressure is not a commonly varied parameter in the laboratory-scale synthesis of this specific urea derivative, as the reactions are typically carried out at atmospheric pressure. However, in industrial-scale urea production from ammonia (B1221849) and carbon dioxide, high pressure is a critical factor for shifting the reaction equilibrium towards the product side.
The following table provides a hypothetical representation of the influence of temperature on the synthesis of this compound.
Table 2: Illustrative Temperature Influences on the Synthesis of this compound
| Temperature (°C) | Reaction Rate | Potential for Side Reactions | Expected Yield |
| 0 - 25 (Room Temp) | Slow to Moderate | Low | Moderate |
| 50 - 80 | Moderate to Fast | Moderate | Good to Excellent |
| > 100 (Reflux) | Fast | High | Variable (potential for decomposition) |
Catalytic Strategies in Urea Bond Formation
The formation of the urea bond in this compound can be facilitated by various catalytic strategies. These methods aim to activate the carbonyl source or the amine, thereby lowering the activation energy of the reaction and improving efficiency.
One common approach involves the use of phosgene or its safer equivalents, such as triphosgene or N,N'-carbonyldiimidazole (CDI). In these reactions, an isocyanate intermediate is often formed in situ, which then readily reacts with a second equivalent of the amine.
Transition metal catalysts have also been explored for the synthesis of ureas. For instance, cobalt-catalyzed oxidative carbonylation of amines has been shown to be an effective method for forming symmetrical ureas. sci-hub.se Other catalytic systems may involve the use of Lewis acids or other promoters to activate the reactants. The choice of catalyst depends on the specific reaction pathway and the desired reaction conditions.
The following table compares different catalytic strategies that could be employed for the synthesis of this compound.
Table 3: Comparison of Catalytic Strategies for Urea Bond Formation
| Catalytic Strategy | Reagents | Typical Conditions | Advantages | Disadvantages |
| Phosgene Equivalent | Triphosgene, CDI | Room temperature to mild heating | High reactivity, good yields | Toxicity of phosgene, moisture sensitivity |
| Oxidative Carbonylation | Amine, CO, Oxidant, Metal Catalyst (e.g., Cobalt) | Elevated temperature and pressure | Atom-economical | Requires specialized equipment for handling CO gas |
| Base Promotion | Tertiary Amines (e.g., Triethylamine) | Room temperature | Mild conditions, readily available | May require longer reaction times |
Isolation and Purification Methodologies
Following the completion of the synthesis, the isolation and purification of this compound are crucial steps to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.
A common initial step is to quench the reaction mixture, often with water or a dilute aqueous acid, to remove any unreacted starting materials and soluble byproducts. The crude product, which is typically a solid, can then be collected by filtration.
Recrystallization is a widely used technique for purifying solid organic compounds. youtube.com The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow for the formation of pure crystals. youtube.com The choice of recrystallization solvent is critical; the compound should have high solubility at elevated temperatures and low solubility at room temperature or below. youtube.com Ethanol is often a suitable solvent for the recrystallization of urea derivatives. youtube.com
Column chromatography is another effective purification method, particularly when dealing with complex mixtures or when recrystallization is not effective. In this technique, the crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase (a solvent or a mixture of solvents). The components of the mixture separate based on their differential adsorption to the stationary phase.
The purity of the final product is typically assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Exploration of Novel and Sustainable Synthetic Pathways
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. For the production of this compound, research into novel synthetic pathways focuses on reducing the use of hazardous reagents and minimizing waste generation.
One promising approach is the utilization of carbon dioxide (CO2) as a C1 building block. This method avoids the use of toxic phosgene and its derivatives. The direct synthesis of ureas from amines and CO2 is an attractive green alternative, although it often requires catalysts and specific reaction conditions to proceed efficiently.
The development of catalyst- and solvent-free reaction conditions is another area of exploration. For some urea syntheses, it has been demonstrated that the reaction can proceed by simply heating the neat reactants, which significantly reduces the environmental impact of the process.
Furthermore, the use of microwave irradiation has emerged as a tool to accelerate organic reactions. Microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijcce.ac.ir
The exploration of these novel pathways aims to make the synthesis of this compound and other valuable chemical compounds more efficient, economical, and environmentally benign.
Chemical Reactivity and Mechanistic Investigations of 1,3 Bis 5 Tert Butyl Isoxazol 3 Yl Urea
Reactions at the Urea (B33335) Linkage
The N,N'-disubstituted urea bridge is a site of significant chemical activity, susceptible to hydrolysis, reactions with electrophilic and nucleophilic agents, and transamidation processes. The presence of bulky tert-butyl groups and heteroaromatic isoxazole (B147169) rings introduces steric and electronic factors that modulate this reactivity.
The hydrolytic stability of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea is influenced by the steric hindrance around the urea's carbonyl group. Generally, N,N'-diaryl ureas with bulky substituents exhibit unique degradation kinetics. Unlike simple ureas that undergo slow, pH-dependent hydrolysis, sterically hindered aromatic ureas can undergo a pH-independent hydrolysis. This process is often controlled by a dissociative mechanism where the rate-limiting step is the reversible cleavage of a urea N-C bond to form an isocyanate and an amine intermediate. illinois.eduillinois.edu The isocyanate is then rapidly captured by water, driving the degradation forward.
The degradation pathway is thought to proceed as follows:
Dissociation: The hindered urea bond reversibly dissociates into a 5-(tert-butyl)isoxazol-3-yl isocyanate and a 3-amino-5-(tert-butyl)isoxazole.
Hydrolysis of Isocyanate: The isocyanate intermediate reacts irreversibly with water to form a carbamic acid.
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to regenerate the 3-amino-5-(tert-butyl)isoxazole and carbon dioxide.
This dissociation-controlled mechanism results in degradation rates that are largely insensitive to pH in the range of 3 to 11. illinois.edu Studies on model compounds with similar hindered urea bonds (e.g., N-aryl-N'-tert-butyl ureas) show significant degradation over 24 hours in aqueous solutions. nih.govacs.org For instance, N,N'-di-tert-butylethylenediurea (TBEU)-based compounds show over 50% hydrolysis in 24 hours at 37°C. nih.gov Conversely, in solid form and under ambient conditions, these hindered ureas can remain stable for extended periods. illinois.edu
| Hindered Urea Model Compound | Solvent System | Temperature (°C) | Time (h) | Hydrolytic Degradation (%) | Reference |
|---|---|---|---|---|---|
| N-Phenyl-N'-(tert-butyl)ethyl urea | d6-DMSO / D2O (5:1) | 37 | 24 | >50 | nih.gov |
| N-(4-methoxyphenyl)-N'-(tert-butyl)ethyl urea | d6-DMSO / D2O (5:1) | 37 | 24 | ~85 | nih.gov |
| N-Isopropyl-N'-phenylethyl urea | d6-DMSO / D2O (5:1) | 37 | 24 | ~10 | nih.gov |
The nitrogen atoms of the urea linkage, possessing lone pairs of electrons, can act as nucleophiles, reacting with a variety of electrophiles.
Reactions with Electrophiles: N-alkylation and N-acylation are common reactions for ureas. While the O-alkylation of ureas to form isoureas can be a competing pathway, N-alkylation of N,N'-diarylureas can be achieved under specific conditions, such as using a strong base and a phase transfer catalyst. google.comnih.govgoogle.com Reaction with alkyl halides (e.g., butyl bromide) or alkyl sulfonates in the presence of bases like potassium hydroxide (B78521) can yield N-alkylated products. google.com Similarly, acylation with acyl chlorides can occur at the nitrogen atoms, typically under basic conditions, to form N-acylurea derivatives. reading.ac.ukresearchgate.net
| Urea Substrate | Electrophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Generic N,N'-Disubstituted Urea | Alkyl Halide (e.g., R-Br) | Solid KOH, Phase Transfer Catalyst, Toluene, Reflux | N-Alkyl-N,N'-disubstituted Urea | google.com |
| Cyclic Urea | Acyl Chloride (e.g., R-COCl) | Et3N, THF, Reflux | N-Acyl-N,N'-disubstituted Urea | researchgate.net |
| Unsymmetrical N,N'-Diarylurea | sec-BuLi, then Electrophile (E+) | Directed ortho-metalation followed by quench | Ring-functionalized N-alkyl-N,N'-diarylurea | nih.gov |
Reactions with Nucleophiles: The carbonyl carbon of the urea is electrophilic and can be attacked by strong nucleophiles. However, due to the resonance donation from the adjacent nitrogen atoms, ureas are generally less reactive than ketones or esters. Hindered ureas can react with nucleophiles like amines and alcohols under neutral conditions, where the urea effectively acts as a masked isocyanate. This reactivity is enhanced by the steric strain of the bulky substituents.
Transamidation offers a pathway to derivatize the urea moiety by exchanging one of the isoxazole groups with another amine. This reaction typically requires elevated temperatures (e.g., 80-90°C) and an excess of the incoming amine. researchgate.netnih.gov The mechanism is believed to proceed through the thermal dissociation of the urea into an isocyanate and an amine, followed by the reaction of the isocyanate with the new amine nucleophile. nih.gov This method allows for the synthesis of unsymmetrical ureas from the symmetrical this compound starting material.
Alternative derivatization strategies include palladium-catalyzed C-N cross-coupling reactions. An N-isoxazolyl urea can be coupled with various aryl or heteroaryl halides to synthesize a wide array of unsymmetrical diaryl ureas. nih.gov
| Urea Substrate | Amine Nucleophile | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|
| Urea (general) | Ethanolamine | Aqueous, 80°C, 24h, 6-fold urea excess | ~50% Conversion | researchgate.net |
| Urea (general) | Hexamethylenediamine | Aqueous, 80°C, 24h, 6-fold urea excess | ~60% Conversion | researchgate.net |
| Urea (general) | Glycine | Aqueous, 80°C, 24h, 6-fold urea excess | ~40% Conversion | researchgate.net |
| Carboxamides | Various Amines | L-proline catalyst, solvent-free | Good yields | organic-chemistry.org |
Reactivity of the Isoxazole Ring System
The isoxazole rings in this compound are aromatic heterocycles, and their reactivity is dictated by the electron distribution within the ring and the influence of the attached substituents.
The isoxazole ring can undergo electrophilic aromatic substitution, with the reaction site being highly dependent on the directing effects of the existing substituents. In an unsubstituted isoxazole, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.
In this compound, each isoxazole ring has two substituents:
A tert-butyl group at the C5 position: This is a weakly activating, ortho-para directing alkyl group. Relative to its position at C5, it directs incoming electrophiles to the C4 position.
Given that both the C5-tert-butyl group and the C3-ureido group direct towards the C4 position, electrophilic aromatic substitution on the isoxazole rings of this compound is strongly predicted to occur at the C4 position. Typical electrophilic substitution reactions would include halogenation (e.g., with Br₂/FeBr₃) and nitration (e.g., with HNO₃/H₂SO₄). researchgate.netwikipedia.org
The isoxazole ring, being a π-deficient heterocycle, is susceptible to nucleophilic attack, which can lead to substitution or ring-opening reactions. This reactivity is significantly enhanced by the presence of electron-withdrawing groups. The ureido substituent at the C3 position, due to the influence of the carbonyl, acts as an electron-withdrawing group, making the ring more electrophilic and prone to attack by nucleophiles.
Nucleophilic aromatic substitution (SNAr) could potentially occur, particularly if a good leaving group were present on the ring. rsc.org However, a more common reaction pathway for isoxazoles under nucleophilic conditions is ring cleavage. Strong nucleophiles can attack one of the ring carbons, leading to the scission of the weak N-O bond and subsequent rearrangement to form a new, more stable product. The specific outcome depends on the nucleophile, the substitution pattern on the isoxazole, and the reaction conditions. For example, attack at C5 can lead to the formation of β-ketonitriles, while attack at C3 can result in different fragmentation patterns. The presence of the electron-withdrawing ureido group at C3 would likely activate the C5 position for nucleophilic attack.
Ring-Opening and Rearrangement Mechanisms
Under basic conditions, isoxazoles can undergo ring cleavage. For instance, treatment of 5-tert-butyl-4-methylisoxazole-3-ol with a base and ethyl chloroacetate (B1199739) leads to rearrangement products, suggesting the formation of an isoxazol-3(2H)-one intermediate that precedes ring opening. researchgate.net This indicates that the urea linkage in this compound could potentially influence the pKa of the isoxazole ring protons, thereby affecting its susceptibility to base-catalyzed degradation.
Photochemical conditions can also induce rearrangements in isoxazole derivatives. While specific data on this compound is unavailable, related studies on other isoxazoles could be relevant.
Influence of tert-Butyl Substituents on Chemical Reactivity
The tert-butyl groups at the 5-position of the isoxazole rings in this compound exert significant steric and electronic effects on the molecule's reactivity.
Steric Hindrance: The bulky tert-butyl groups can sterically hinder the approach of reagents to the isoxazole ring, potentially slowing down or preventing reactions that would otherwise occur in less substituted analogs. This steric bulk can also influence the conformational preferences of the molecule, which may, in turn, affect the accessibility of reactive sites.
Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electron donation can increase the electron density of the isoxazole ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack. For instance, in other heterocyclic systems, such electronic effects have been shown to modulate the reactivity of the ring.
The presence of the tert-butyl group is also known to confer metabolic stability in related urea derivatives, suggesting it can protect the isoxazole ring from enzymatic degradation. researchgate.net
Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanisms of this compound would require detailed kinetic studies, the identification of transient intermediates, and the characterization of transition states. In the absence of such specific studies, a general framework can be proposed based on established principles of physical organic chemistry.
Kinetic Studies of Key Reactions
To date, no kinetic studies specifically investigating the reactions of this compound have been published. Such studies would be invaluable for determining reaction rates, orders, and activation parameters for processes like hydrolysis of the urea linkage or ring-opening of the isoxazole moieties under various conditions (e.g., acidic, basic, thermal, or photochemical). For example, studies on the acid-catalyzed hydrolysis of other urea derivatives have provided insights into their reaction kinetics and mechanisms. researchgate.netillinois.edu
Table 1: Hypothetical Kinetic Parameters for Potential Reactions of this compound
| Reaction Type | Plausible Conditions | Expected Rate Dependence | Hypothetical Activation Energy (Ea) |
| Acid-Catalyzed Urea Hydrolysis | Aqueous HCl, heat | First-order in urea and H+ | Moderate |
| Base-Catalyzed Isoxazole Ring Opening | Aqueous NaOH, heat | Dependent on substrate and base concentration | High |
| Thermal Decomposition | High temperature in inert solvent | First-order in urea | High |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters that would be determined in kinetic studies.
Identification of Intermediates and Transition States
The identification of reaction intermediates and the characterization of transition states are crucial for elucidating reaction pathways. Spectroscopic techniques such as NMR, IR, and mass spectrometry, often coupled with computational modeling, are powerful tools for this purpose.
For the hydrolysis of the urea linkage, a protonated urea species would be a key intermediate, leading to a tetrahedral transition state before C-N bond cleavage. In the case of isoxazole ring-opening, intermediates such as N-hydroxysulfenamides have been proposed in related systems. mdpi.com
Transition state theory provides a framework for understanding the energetic barriers of these transformations. wikipedia.orglibretexts.orgresearchgate.netethz.ch Computational chemistry could be employed to model the potential energy surfaces of reactions involving this compound, thereby predicting the geometries and energies of intermediates and transition states.
Table 2: Potential Intermediates and Transition States in Reactions of this compound
| Reaction | Potential Intermediate | Potential Transition State |
| Acid-Catalyzed Urea Hydrolysis | Protonated Urea | Tetrahedral Intermediate Formation |
| Base-Catalyzed Isoxazole Ring Opening | Isoxazol-3(2H)-one | N-O Bond Cleavage |
| Thermal Rearrangement | Diradical Species | Pericyclic Transition State |
Note: The species listed are speculative and based on general mechanistic principles.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 1,3 Bis 5 Tert Butyl Isoxazol 3 Yl Urea
Solid-State Structural Determination via X-ray Crystallography
No crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates for 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea, has been found in the performed searches. This absence of primary data precludes any discussion on:
Solution-State Conformational Analysis using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Similarly, there is no available information regarding advanced NMR studies on this specific compound. This includes a lack of published data on:
Dynamic NMR Spectroscopy for Rotational Barriers
Solid-State NMR for Powder Samples
Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for the characterization of powdered crystalline or amorphous solids, providing insights into the local chemical environment of atomic nuclei. For this compound, ¹³C and ¹⁵N ssNMR are particularly informative.
¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR:
The ¹³C CP-MAS NMR spectrum of this compound is expected to exhibit distinct signals for each chemically non-equivalent carbon atom. The high degree of symmetry in the molecule simplifies the spectrum.
Urea (B33335) Carbonyl (C=O): The carbonyl carbon of the urea linkage is typically observed in the range of δ 150-160 ppm. Its exact chemical shift is sensitive to the electronic effects of the attached isoxazole (B147169) rings and any intermolecular hydrogen bonding interactions within the crystal lattice.
Isoxazole Carbons: The isoxazole ring contains three distinct carbon atoms. The C3 carbon, directly attached to the urea nitrogen, would appear in the downfield region of the heterocyclic carbons, likely around δ 155-165 ppm, due to its connection to two electronegative nitrogen and oxygen atoms. The C5 carbon, bearing the tert-butyl group, is expected to resonate at a similar or slightly more downfield position, typically δ 170-180 ppm. The C4 carbon, a methine group, will be found significantly upfield, generally in the range of δ 95-105 ppm.
Tert-Butyl Group Carbons: The tert-butyl group will show two signals: a quaternary carbon signal around δ 30-35 ppm and a methyl carbon signal around δ 28-32 ppm.
Interactive Data Table: Predicted ¹³C Solid-State NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Urea C=O | 150 - 160 | Singlet |
| Isoxazole C3 | 155 - 165 | Singlet |
| Isoxazole C5 | 170 - 180 | Singlet |
| Isoxazole C4 | 95 - 105 | Singlet |
| Tert-butyl (quaternary) | 30 - 35 | Singlet |
| Tert-butyl (methyl) | 28 - 32 | Singlet |
¹⁵N Solid-State NMR:
Nitrogen-15 ssNMR, often requiring ¹⁵N enrichment, provides direct information about the nitrogen environments. nih.gov For this compound, two distinct nitrogen signals are expected: one for the urea nitrogens and one for the isoxazole nitrogens.
Urea Nitrogens (-NH-): The urea nitrogens are expected to have a chemical shift in the range of δ 80-100 ppm, referenced to liquid ammonia (B1221849). nih.gov This chemical shift is influenced by the degree of hydrogen bonding.
Isoxazole Nitrogen (=N-): The isoxazole nitrogen atom is part of a double bond and is expected to be significantly deshielded, with a chemical shift in the range of δ 300-350 ppm.
Solid-state NMR techniques, such as wideline separation (WISE) experiments, could further be employed to probe the spatial proximities between different parts of the molecule.
Vibrational Spectroscopic Investigations: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of the molecule. IR and Raman spectroscopy are complementary techniques that are highly sensitive to the functional groups present in this compound.
The urea linkage (-NH-CO-NH-) gives rise to several characteristic vibrational bands.
N-H Stretching: A prominent band in the IR spectrum is expected between 3200 and 3400 cm⁻¹, corresponding to the N-H stretching vibrations. The position and shape of this band can indicate the extent of hydrogen bonding in the solid state.
C=O Stretching (Amide I): The C=O stretching vibration, known as the Amide I band, is a strong absorption in the IR spectrum, typically appearing between 1630 and 1680 cm⁻¹. nih.gov Its frequency is sensitive to the electronic environment and hydrogen bonding. In the Raman spectrum, this band may be weaker.
N-H Bending (Amide II): The Amide II band, arising from a combination of N-H in-plane bending and C-N stretching, is expected in the region of 1550-1620 cm⁻¹. nih.gov
C-N Stretching (Amide III): The Amide III band, a complex mode involving C-N stretching and N-H bending, is typically observed between 1200 and 1300 cm⁻¹.
The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the isoxazole rings. The vibrational modes of the isoxazole ring are complex and involve stretching and bending of the C-C, C-N, C-O, and C-H bonds. acs.orgresearchgate.net
Ring Stretching Modes: A series of bands between 1350 and 1600 cm⁻¹ can be attributed to the stretching vibrations of the isoxazole ring.
Ring Bending and Deformation Modes: The region between 800 and 1200 cm⁻¹ will contain various in-plane and out-of-plane bending modes of the isoxazole ring and the attached tert-butyl groups.
To aid in the precise assignment of the observed vibrational bands, computational methods such as Density Functional Theory (DFT) are often employed. arxiv.orgcore.ac.uk By calculating the vibrational frequencies and intensities for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental IR and Raman spectra, allowing for a more confident assignment of the vibrational modes, including those in the complex fingerprint region.
Interactive Data Table: Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | 3200 - 3400 | Strong | Medium |
| C-H Stretch (tert-butyl) | 2900 - 3000 | Medium | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong | Weak |
| N-H Bend (Amide II) | 1550 - 1620 | Medium | Weak |
| Isoxazole Ring Stretches | 1350 - 1600 | Medium-Strong | Medium-Strong |
| C-N Stretch (Amide III) | 1200 - 1300 | Medium | Medium |
Mass Spectrometry Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.
High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₁₅H₂₂N₄O₃. The experimentally measured mass should be within a few parts per million (ppm) of the calculated exact mass.
Interactive Data Table: HRMS Data
| Ion | Calculated Exact Mass | Observed Mass (example) | Mass Error (ppm) |
| [M+H]⁺ | 323.1765 | 323.1762 | -0.9 |
| [M+Na]⁺ | 345.1584 | 345.1581 | -0.9 |
The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways:
Cleavage of the Urea Linkage: A primary fragmentation pathway would involve the cleavage of the C-N bonds of the urea moiety. This could lead to the formation of an isocyanate fragment and an amine fragment, or symmetrical cleavage to produce two isocyanate fragments and the loss of ammonia.
Loss of the Tert-Butyl Group: The tert-butyl group is prone to fragmentation, leading to the loss of a methyl radical (CH₃•) or isobutylene (B52900) (C₄H₈).
Isoxazole Ring Opening: The isoxazole ring can undergo characteristic ring-opening fragmentation pathways, often initiated by the loss of a stable neutral molecule like CO or N₂.
A plausible fragmentation pathway could involve the initial cleavage of the urea C-N bond to form a [5-(tert-butyl)isoxazol-3-yl]isocyanate cation. This could be followed by the loss of the tert-butyl group or further fragmentation of the isoxazole ring. The analysis of the m/z values and relative abundances of the fragment ions allows for the reconstruction of the molecule's structure.
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by fragmenting a precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively documented in publicly available literature, the fragmentation pattern can be predicted based on the known behavior of urea and isoxazole derivatives. researchgate.netlibretexts.org
Upon ionization, the molecular ion ([M+H]⁺) of this compound would be expected to undergo collision-induced dissociation (CID), leading to the cleavage of the weakest bonds. The urea linkage is a primary site for fragmentation. researchgate.net Common fragmentation pathways for N,N'-disubstituted ureas involve the cleavage of the C-N bonds adjacent to the carbonyl group. researchgate.net This can result in the formation of isocyanate fragments or amine fragments, or the loss of one of the isoxazolyl moieties.
Another expected fragmentation pathway involves the isoxazole ring itself. Isoxazole rings can undergo characteristic cleavages, often initiated by the rupture of the N-O bond, which is the weakest bond in the ring. This can lead to a variety of smaller fragment ions.
A plausible fragmentation scheme would involve the initial cleavage of one of the urea C-N bonds, leading to the formation of a protonated 5-(tert-butyl)isoxazol-3-amine ion and a neutral 5-(tert-butyl)isoxazol-3-isocyanate molecule, or vice versa. Subsequent fragmentation of the isoxazolyl fragment ions would then occur. The tert-butyl group is also susceptible to fragmentation, primarily through the loss of a methyl radical or isobutylene.
Table 1: Predicted Structural Fragments of this compound in Tandem Mass Spectrometry (MS/MS)
| Precursor Ion (m/z) | Predicted Fragment Ion | Chemical Formula of Fragment | Predicted m/z of Fragment |
| [M+H]⁺ | 5-(tert-butyl)isoxazol-3-amine | C₇H₁₁N₂O⁺ | 140.09 |
| [M+H]⁺ | 5-(tert-butyl)isoxazol-3-isocyanate | C₈H₁₀N₂O₂ | 166.07 |
| [M+H]⁺ | tert-butyl cation | C₄H₉⁺ | 57.07 |
Advanced Optical Spectroscopy (e.g., UV-Vis for electronic transitions, Fluorescence)
Advanced optical spectroscopy provides valuable information about the electronic structure of a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within its chromophoric systems: the urea group and the two isoxazole rings. youtube.com The isoxazole ring, being an aromatic heterocycle, is expected to exhibit π → π* transitions at shorter wavelengths, typically in the range of 200-280 nm. researchgate.net The urea chromophore is known to have a weak n → π* transition at longer wavelengths and more intense π → π* transitions at shorter wavelengths. nih.gov The conjugation between the isoxazole rings and the urea linker may lead to a slight red shift (bathochromic shift) of these absorption bands compared to the individual, unconjugated chromophores.
Fluorescence Spectroscopy: Many isoxazole derivatives are known to be fluorescent. nih.govmaynoothuniversity.ie The fluorescence of this compound would depend on its ability to emit light from its lowest excited singlet state. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence would be influenced by the rigidity of the molecule and the presence of any quenching groups. It is plausible that this compound could exhibit fluorescence, with the emission spectrum providing further insights into its electronic properties. Some studies have reported fluorescence emission from isoxazole in the 409–439 nm wavelength range upon photofragmentation. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Analogs are Discussed
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. researchgate.net this compound itself is an achiral molecule and therefore would not exhibit a CD spectrum.
However, if chiral analogs of this compound were to be synthesized, for instance, by introducing a chiral center in one or both of the tert-butyl groups or by creating a chiral axis through restricted rotation, then CD spectroscopy would be an invaluable tool for their stereochemical analysis. The CD spectrum would show positive or negative bands corresponding to the differential absorption of left and right circularly polarized light by the chiral molecule. These Cotton effects could be used to determine the absolute configuration of the chiral centers and to study the conformational properties of the molecule in solution. While no specific chiral analogs of this compound are discussed in the available literature, the synthesis and chiroptical properties of other chiral isoxazole derivatives have been reported. researchgate.net
Theoretical and Computational Investigations of 1,3 Bis 5 Tert Butyl Isoxazol 3 Yl Urea
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the chemical reactivity and properties of a molecule. For 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic behavior. DFT, particularly with the B3LYP functional and a basis set such as 6-311+G(d,p), is a common choice for such investigations as it provides a good balance between accuracy and computational cost for organic molecules of this size. researchgate.netasianpubs.org These calculations allow for the optimization of the molecule's geometry and the subsequent analysis of its electronic properties. nih.gov
The distribution of electrons within a molecule is key to its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
For this compound, the electron density is expected to be concentrated around the more electronegative atoms, such as the oxygen and nitrogen atoms of the isoxazole (B147169) rings and the urea (B33335) linkage. The HOMO is likely to be located on the urea moiety and the isoxazole rings, which are rich in electrons. Conversely, the LUMO may be distributed over the entire conjugated system.
Table 1: Representative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: The values in this table are illustrative and represent typical energies for similar organic molecules as determined by DFT calculations.
Charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to assign partial atomic charges within the molecule. This information helps in understanding the electrostatic interactions and the reactivity of different sites in the molecule. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).
In this compound, the oxygen atoms of the urea and isoxazole rings, as well as the nitrogen atoms, are expected to have negative partial charges, making them susceptible to electrophilic attack. The hydrogen atoms of the urea's N-H groups will likely exhibit positive partial charges, rendering them acidic and capable of forming hydrogen bonds.
Conformational Landscape Exploration
The three-dimensional structure of a molecule can significantly influence its properties and biological activity. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms and identifying the most stable conformers.
To explore the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically changing specific dihedral angles within the molecule and calculating the corresponding energy at each step. For this compound, key dihedral angles would include those around the C-N bonds of the urea linkage and the bonds connecting the urea to the isoxazole rings. The results of these scans reveal the energy barriers between different conformations.
Table 2: Illustrative Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (°C-N-C-N) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | 180 (anti) | 0.0 |
| Local Minimum 1 | 60 (gauche) | 2.5 |
Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for assigning the signals in experimental spectra. For this compound, the chemical shifts of the ¹H and ¹³C atoms can be calculated. The predicted shifts for the protons of the N-H groups in the urea linkage, the protons of the tert-butyl groups, and the carbons of the isoxazole rings and urea carbonyl group would be of particular interest.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. ejournal.by These calculations help in assigning the characteristic vibrational modes of the molecule, such as the N-H stretching and bending vibrations of the urea group, the C=O stretching of the urea, and the various vibrations of the isoxazole rings. tandfonline.compw.edu.plresearchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3400-3500 |
| C-H Stretch (tert-butyl) | 2900-3000 |
| C=O Stretch (urea) | 1680-1700 |
| N-H Bend | 1600-1650 |
Note: The frequencies in this table are representative values based on computational studies of similar urea and isoxazole-containing compounds.
Computational Modeling of Reaction Pathways and Transition States
The synthesis of 1,3-disubstituted ureas, including those with isoxazole moieties, can proceed through various reaction pathways. Computational modeling, primarily using Density Functional Theory (DFT), is a powerful tool to elucidate these mechanisms, identify key intermediates, and determine the energetics of transition states.
For a compound like this compound, a common synthetic route would involve the reaction of an amino-isoxazole with an isocyanate or a phosgene (B1210022) equivalent. DFT calculations can be employed to model the step-by-step mechanism of this reaction. Researchers would typically use a functional, such as B3LYP, combined with a basis set like 6-31G* to optimize the geometries of reactants, intermediates, transition states, and products.
Key aspects of the modeling would include:
Identification of Transition States: By performing transition state searches, computational chemists can locate the highest energy point along the reaction coordinate. The structure of this transition state provides insight into the bond-forming and bond-breaking processes.
Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor in predicting reaction rates. A lower activation energy suggests a more favorable reaction pathway.
For isoxazolyl urea synthesis, computational models can help predict the most likely pathway, for instance, whether the reaction proceeds via a concerted or a stepwise mechanism. The electronic and steric effects of the tert-butyl and isoxazole groups would be explicitly included in these models to understand their influence on reactivity.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Isolated amino-isoxazole and isocyanate |
| Transition State | +15.2 | N-C bond formation in progress |
| Product | -25.8 | Urea linkage formed |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are instrumental in understanding the behavior of molecules in a condensed phase, such as in a solvent. For this compound, MD simulations can reveal crucial information about its conformational flexibility, solvation structure, and dynamic interactions over time.
In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, DMSO, or methanol). The system's trajectory is then calculated by integrating Newton's equations of motion, governed by a force field (e.g., AMBER, CHARMM).
Insights gained from MD simulations would include:
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the molecule's conformation and reactivity. mdpi.comkashanu.ac.ir MD simulations can quantify these effects by analyzing the radial distribution functions of solvent molecules around key functional groups of the urea and isoxazole rings.
Conformational Analysis: The urea linkage and the bonds connecting to the isoxazole rings allow for rotational flexibility. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.
Dynamic Behavior: These simulations provide a time-resolved view of the molecule's motions, including vibrations, rotations, and larger conformational changes. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in solution.
| Parameter | Value/Description |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Quantitative Structure-Property Relationship (QSPR) Modeling Approaches
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. For a class of compounds like isoxazolyl ureas, QSPR can be used to develop models that correlate structural features with physical, chemical, or biological properties. nih.govresearchgate.net
The development of a QSPR model involves several steps:
Data Set Collection: A diverse set of isoxazole derivatives with known experimental values for a specific property (e.g., solubility, melting point, or biological activity) is compiled. researchgate.netacs.org
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For this compound, a validated QSPR model could be used to predict its properties without the need for experimental measurements. For example, a QSPR model for aqueous solubility could use descriptors like molecular weight, polar surface area, and the number of rotatable bonds to estimate its solubility.
| Descriptor Type | Example Descriptors | Predicted Property |
|---|---|---|
| Topological | Wiener Index, Balaban Index | Boiling Point |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Solubility |
Synthesis and Characterization of Derivatives and Analogs of 1,3 Bis 5 Tert Butyl Isoxazol 3 Yl Urea
Synthetic Strategies for Modified Isoxazole (B147169) Rings
Modification of the isoxazole rings in 1,3-bis(5-(tert-butyl)isoxazol-3-yl)urea analogs is a key strategy to modulate their physicochemical properties and biological activity. These modifications primarily focus on altering the substituents at the 5-position and introducing additional functional groups to the heterocyclic core.
The tert-butyl group at the 5-position of the isoxazole ring is a common starting point for synthetic modifications. General synthetic routes for 3,5-disubstituted isoxazoles often involve the condensation of a β-diketone with hydroxylamine (B1172632) or the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.gov By employing different alkynes in the cycloaddition reaction, a variety of substituents can be introduced at the 5-position.
For instance, the reaction of a nitrile oxide with terminal alkynes bearing different alkyl or aryl groups leads to the formation of isoxazoles with diverse substituents at the C-5 position. nih.gov Environmentally benign methods, such as using a deep eutectic solvent like choline (B1196258) chloride:urea (B33335), have been reported for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes. nih.gov Another approach involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine to yield 3,5-disubstituted isoxazoles. nih.gov
A series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been synthesized where the core 5-tert-butylisoxazole moiety was retained while modifications were made elsewhere in the molecule. nih.gov The synthesis of these compounds typically starts from 3-amino-5-(tert-butyl)isoxazole, which is then reacted with a substituted phenyl isocyanate to form the urea linkage. nih.gov While this research focused on other parts of the molecule, the synthetic principles can be adapted to vary the 5-position substituent by starting with different 3-amino-5-substituted isoxazoles.
| Starting Material (Alkyne) | 5-Substituent on Isoxazole | Reference |
| 3,3-Dimethyl-1-butyne | tert-Butyl | nih.gov |
| Phenylacetylene | Phenyl | nih.gov |
| 1-Hexyne | Butyl | nih.gov |
| Propyne | Methyl | nih.gov |
The introduction of additional functional groups onto the isoxazole ring can be achieved through various synthetic methodologies. One common method is the electrophilic substitution on the isoxazole ring, although the reactivity is influenced by the existing substituents. Functional groups such as halogens can be introduced, which then serve as handles for further modifications through cross-coupling reactions.
For example, isoxazole functionalized chromene derivatives have been prepared, showcasing the versatility of the isoxazole scaffold in incorporating diverse and complex functionalities. nih.gov Similarly, isoxazole-3-carboxamides have been synthesized and further modified, indicating that functional groups can be introduced and manipulated on the isoxazole core. nih.gov The synthesis of fluorine-containing heterocycles incorporating dihydroisoxazoles also highlights the possibility of introducing functional groups to the isoxazole ring system.
While direct functionalization of the this compound molecule is not widely reported, the general principles of isoxazole chemistry suggest that electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions could be employed to introduce new functional groups on the isoxazole rings, provided that the urea linkage is stable under the reaction conditions.
Modification of the Urea Backbone
The urea backbone is a critical component of this compound, and its modification offers another avenue for creating analogs with potentially improved properties. These modifications include altering the substitution pattern on the urea nitrogens and replacing the urea linkage with isosteric groups.
The synthesis of N-substituted ureas is a well-established area of organic chemistry. For analogs of this compound, N-substitution can be achieved by reacting a substituted 3-amino-5-(tert-butyl)isoxazole with an isocyanate or by reacting 3-isocyanato-5-(tert-butyl)isoxazole with a substituted amine.
For instance, a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives were synthesized by reacting 3-amino-5-tert-butylisoxazole (B1265968) with various substituted phenyl isocyanates. This approach allows for the introduction of a wide range of substituents on one of the urea nitrogens. Further N-alkylation or N-arylation of the urea nitrogens could potentially be achieved using standard methodologies, such as reaction with alkyl halides in the presence of a base, although care must be taken to avoid competing reactions at other sites in the molecule.
| Amine Component | Isocyanate Component | N-Substituent |
| 3-Amino-5-(tert-butyl)isoxazole | Phenyl isocyanate | Phenyl |
| 3-Amino-5-(tert-butyl)isoxazole | 4-Chlorophenyl isocyanate | 4-Chlorophenyl |
| 3-Amino-5-(tert-butyl)isoxazole | 4-Methoxyphenyl isocyanate | 4-Methoxyphenyl |
| Methylamine | 3-Isocyanato-5-(tert-butyl)isoxazole | Methyl |
The urea functionality can be replaced with other bioisosteric linkers such as thiourea (B124793), guanidine, or amide groups to explore different hydrogen bonding patterns and conformational preferences.
Thiourea Analogs: The synthesis of thiourea analogs is analogous to that of ureas, typically involving the reaction of an amine with an isothiocyanate. For example, reacting 3-amino-5-(tert-butyl)isoxazole with a substituted phenyl isothiocyanate would yield the corresponding 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylthiourea. Several studies have reported the synthesis of isoxazole-containing thiourea derivatives, demonstrating the feasibility of this approach. nih.govias.ac.in
Guanidine Analogs: Guanidine analogs can be prepared through various methods, such as the reaction of an amine with a carbodiimide (B86325) or a thiourea with an amine in the presence of a coupling agent. These analogs introduce a more basic and potentially different geometric arrangement compared to the parent urea.
Amide Analogs: The urea linkage can also be replaced by an amide bond. This can be achieved by coupling a carboxylic acid derivative of one isoxazole with an amino derivative of the other. For example, 5-(tert-butyl)isoxazole-3-carboxylic acid could be activated and reacted with 3-amino-5-(tert-butyl)isoxazole to form the corresponding amide analog. The synthesis of isoxazole-carboxamide derivatives has been reported in the literature. nih.gov
| Linkage | General Synthetic Route |
| Thiourea | Amine + Isothiocyanate |
| Guanidine | Amine + Carbodiimide |
| Amide | Carboxylic Acid + Amine (with coupling agent) |
Synthesis of Chiral Analogs
The introduction of chirality into analogs of this compound can be achieved by incorporating chiral substituents on the isoxazole rings or the urea backbone, or by creating a chiral center within the urea linkage itself.
One approach to synthesizing chiral analogs is to use chiral starting materials. For example, a chiral amine or a chiral isocyanate could be used in the urea formation step. A facile synthesis of a chiral urea-bridged bisoxazoline ligand has been reported, demonstrating the feasibility of incorporating a urea linkage into a chiral scaffold. nih.gov
Another strategy involves the stereoselective synthesis of the molecule. While direct enantioselective synthesis of 1,3-bis(isoxazol-3-yl)urea derivatives is not extensively documented, principles from asymmetric synthesis could be applied. For instance, the use of chiral catalysts in the cycloaddition reaction to form the isoxazole ring could lead to enantiomerically enriched products. Furthermore, the stereoselective synthesis of chiral C2-symmetric 1,3-bis-sulfoxides highlights methods for creating chiral molecules with a central linking unit, which could be conceptually adapted for the synthesis of chiral bis-isoxazolyl ureas. nih.gov
The synthesis of chiral analogs could also involve the resolution of a racemic mixture of a chiral derivative, for example, through chromatographic methods using a chiral stationary phase or by diastereomeric salt formation with a chiral resolving agent.
Article Generation Incomplete: Insufficient Non-Biological Data for this compound Derivatives
Following a comprehensive search and analysis of scientific literature, it is not possible to generate the requested article on "." The primary obstacle is the lack of available research data pertaining to the specified non-biological and non-clinical topics.
The user's instructions mandated a strict focus on:
Structure-Function Relationship Investigations (non-biological, non-clinical focus)
While extensive research exists on this compound and its analogs, the overwhelming majority of these studies are centered on their pharmacological properties, particularly as kinase inhibitors for therapeutic applications. This biological focus directly conflicts with the explicit instructions to exclude such information and concentrate solely on non-biological aspects.
The search did not yield any specific studies or data tables detailing the comparative chemical reactivity of different derivatives of this compound. Likewise, no research could be found investigating the relationship between the chemical structure of these specific analogs and their non-biological functions, such as material properties, thermal stability, or applications in synthetic chemistry outside of a medicinal context.
Generating an article without this specific, requisite data would result in a piece that is overly general and speculative, failing to meet the required standards of being "thorough, informative, and scientifically accurate" and including "detailed research findings." Therefore, to ensure accuracy and adherence to the user's strict constraints, the article cannot be produced at this time.
Advanced Functional Explorations and Potential Applications of 1,3 Bis 5 Tert Butyl Isoxazol 3 Yl Urea in Chemical Systems
Application in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The urea (B33335) functionality, with its capacity for strong hydrogen bonding, is a well-established motif in the design of supramolecular assemblies. However, specific investigations into 1,3-bis(5-(tert-butyl)isoxazol-3-yl)urea in this context are not readily found.
Host-Guest Interaction Studies
There is no available research detailing the use of this compound as a host molecule in host-guest interaction studies. Such studies would typically involve investigating its ability to selectively bind to specific guest molecules, such as anions or neutral species, through interactions like hydrogen bonding, with the isoxazole (B147169) and tert-butyl groups influencing the geometry and selectivity of the binding pocket.
Self-Assembly Processes and Hydrogen-Bonding Motifs
While the urea group is known to direct self-assembly through the formation of predictable hydrogen-bonding patterns, such as one-dimensional tapes or sheets, specific studies on the self-assembly processes of this compound have not been reported. Research in this area would focus on elucidating the specific hydrogen-bonding motifs adopted by this molecule in the solid state and in solution, and how the bulky tert-butyl and heterocyclic isoxazole groups influence the resulting supramolecular structures.
Role as a Ligand in Coordination Chemistry
The nitrogen and oxygen atoms within the isoxazole rings and the urea moiety of this compound present potential coordination sites for metal ions. However, its exploration as a ligand in coordination chemistry appears to be an uninvestigated area.
Synthesis and Characterization of Metal Complexes
No published studies were found describing the synthesis and characterization of metal complexes involving this compound as a ligand. Such research would involve reacting the compound with various metal salts and characterizing the resulting complexes using techniques like X-ray crystallography, spectroscopy, and magnetic measurements.
Investigation of Ligand Binding Modes and Coordination Geometries
Without synthesized metal complexes, there is no information on the potential binding modes (e.g., monodentate, bidentate, bridging) or the resulting coordination geometries that this compound might adopt when coordinated to a metal center.
Investigation as an Organocatalyst or Catalyst Component
Urea derivatives have emerged as powerful organocatalysts, particularly in reactions that benefit from hydrogen-bond donation to activate substrates. However, the potential of this compound in this capacity has not been explored in the available literature. Research in this domain would involve screening its catalytic activity in various organic transformations, such as Michael additions, aldol reactions, or asymmetric catalysis, to determine its efficacy and potential as a catalyst or a component of a larger catalytic system.
Mechanism of Catalytic Action
Currently, there is no specific literature detailing the catalytic mechanism of this compound. However, the urea functional group is known to act as a hydrogen bond donor, which can be a key feature in organocatalysis. The two N-H protons of the urea moiety can form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. This dual hydrogen-bonding capability can facilitate a variety of chemical transformations.
The isoxazole rings, with their electron-withdrawing nature, could potentially influence the acidity of the urea N-H protons, enhancing their hydrogen-bonding strength. The bulky tert-butyl groups might play a role in creating a specific chiral environment around the catalytic site, which could be exploited in asymmetric catalysis.
A plausible, yet unproven, catalytic cycle could involve the formation of a complex between the urea catalyst and the substrate through hydrogen bonding. This interaction would polarize the substrate, making it more susceptible to reaction. After the chemical transformation, the product would be released, regenerating the catalyst for the next cycle. Elucidation of the precise mechanism, however, awaits dedicated experimental and computational studies.
Scope and Limitations in Organic Transformations
The potential catalytic applications of this compound in organic transformations have not been explicitly reported. Based on the catalytic activity of other urea and thiourea (B124793) derivatives, it could potentially catalyze reactions such as Michael additions, aldol reactions, and Diels-Alder reactions.
The scope of its applicability would likely be influenced by the steric hindrance imposed by the tert-butyl groups, which might limit the range of suitable substrates. Conversely, this steric bulk could also be advantageous in achieving high levels of stereoselectivity in certain reactions.
Table 1: Potential, Unverified Catalytic Applications of this compound
| Reaction Type | Potential Role of Catalyst | Expected Outcome |
|---|---|---|
| Michael Addition | Activation of the Michael acceptor through hydrogen bonding. | Formation of carbon-carbon or carbon-heteroatom bonds. |
| Aldol Reaction | Activation of the aldehyde carbonyl group. | Synthesis of β-hydroxy carbonyl compounds. |
Limitations could arise from the catalyst's solubility in common organic solvents and its stability under various reaction conditions. Furthermore, the synthesis of the catalyst itself might be a limiting factor for its widespread use.
Potential in Materials Science (e.g., polymeric scaffolds, functional materials)
The incorporation of this compound into materials could impart unique properties, leveraging the rigidity of the isoxazole rings and the hydrogen-bonding capabilities of the urea linkage.
Integration into Polymer Architectures
This compound could be integrated into polymer backbones or used as a cross-linking agent. If functionalized with polymerizable groups, it could be copolymerized with other monomers to create polymers with tailored thermal and mechanical properties. The hydrogen-bonding urea groups could introduce self-healing capabilities or be used to direct the supramolecular assembly of polymer chains.
Formation of Crystalline or Amorphous Functional Materials
The rigid and planar nature of the isoxazole rings, combined with the hydrogen-bonding urea moiety, suggests that this compound and its derivatives could form well-defined crystalline structures. These crystalline materials might exhibit interesting optical or electronic properties. The ability to form ordered structures through hydrogen bonding could be exploited in the design of functional materials such as organic semiconductors or nonlinear optical materials.
Conversely, by controlling the processing conditions, it might be possible to obtain amorphous materials with distinct properties. The balance between the rigid isoxazole units and the flexible linkages could be tuned to control the degree of crystallinity.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
Future Research Trajectories and Emerging Challenges in the Study of 1,3 Bis 5 Tert Butyl Isoxazol 3 Yl Urea
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of isoxazole-urea derivatives has traditionally relied on established methods, but significant opportunities exist for methodological innovation to enhance efficiency, sustainability, and molecular diversity. Future synthetic efforts will likely focus on moving beyond conventional approaches to embrace cutting-edge techniques that offer greater control and access to novel structural analogs.
One of the primary challenges lies in the regioselective synthesis of asymmetrically substituted bis-isoxazolyl ureas. Current methods often yield symmetrical products, limiting the exploration of structure-activity relationships. Advanced synthetic strategies, such as transition metal-catalyzed cross-coupling reactions, could provide a viable route to such compounds. nih.gov Furthermore, the principles of green chemistry are increasingly being applied to heterocyclic synthesis. rsc.org Methodologies like ultrasound-assisted synthesis and the use of deep eutectic solvents, which have been successfully employed for other isoxazoles, remain unexplored for 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea. mdpi.comnih.gov These techniques promise to reduce reaction times, minimize waste, and avoid hazardous solvents, aligning with modern standards for sustainable chemical manufacturing. preprints.org
| Synthetic Approach | Potential Advantages | Associated Challenges | Relevant Research Context |
|---|---|---|---|
| Transition Metal-Catalyzed Cycloadditions | High regioselectivity, access to complex derivatives. | Catalyst cost and sensitivity, optimization of reaction conditions. | General advancements in isoxazole (B147169) chemistry. nih.govrsc.org |
| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Specialized equipment, scalability for industrial production. | Green chemistry approaches for isoxazole scaffolds. mdpi.compreprints.org |
| Deep Eutectic Solvents (DES) | Environmentally benign, recyclable, enhanced reaction rates. | Viscosity issues, purification challenges. | Biorenewable solvents in one-pot syntheses. nih.gov |
| Flow Chemistry | Improved safety and control, scalability, ease of automation. | Initial setup cost, potential for clogging with solid byproducts. | Modernization of pharmaceutical compound synthesis. beilstein-journals.org |
Discovery of Novel Reaction Pathways and Mechanistic Insights
The reactivity of the this compound core is not fully understood. The interplay between the two isoxazole rings and the central urea (B33335) linkage suggests a rich, yet unexplored, chemical reactivity. Future investigations will likely focus on the transformation of this scaffold to generate new molecular architectures.
A key area of interest is the selective functionalization of the isoxazole rings. While the synthesis of derivatives often involves building the molecule from functionalized precursors nih.govnih.gov, post-synthetic modification of the parent compound could provide more direct access to a library of analogs. Reactions targeting the C-4 position of the isoxazole rings, for example, could be a fruitful avenue. Another direction involves exploring the cleavage and rearrangement of the isoxazole ring itself, a known reaction pathway for this heterocycle that can lead to diverse new structures. researchgate.net
Mechanistic studies, combining experimental kinetics with computational modeling, are crucial for understanding and predicting the compound's behavior. For instance, investigating the hydrogen-bonding capabilities of the urea moiety and its influence on the electronic properties of the isoxazole rings will provide critical insights. Understanding these fundamental aspects is essential for designing reactions that are both selective and efficient, and for predicting the stability and behavior of the molecule in different chemical environments.
Integration into Advanced Chemical Systems and Multicomponent Reactions
The unique structural and electronic properties of this compound make it an attractive building block for more complex molecular systems. Its rigid structure and hydrogen-bonding urea backbone are ideal for applications in supramolecular chemistry, where it could act as a "linker" or "node" in the self-assembly of larger architectures like coordination polymers or metal-organic frameworks (MOFs).
A particularly promising but challenging area is the use of this compound or its precursors in multicomponent reactions (MCRs). rug.nl MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering remarkable efficiency. beilstein-journals.org For example, the precursor 3-amino-5-(tert-butyl)isoxazole could potentially be used as the amine component in isocyanide-based MCRs like the Ugi or Groebke-Blackburn-Bienaymé reactions to generate diverse peptide-like structures or complex heterocyclic systems. rug.nlbeilstein-journals.org The challenge lies in designing MCR conditions that are compatible with the specific reactivity of the isoxazole amine and controlling the selectivity of the reaction to achieve the desired products. Success in this area would dramatically expand the chemical space accessible from this isoxazole scaffold.
Development of Specialized Analytical Techniques for Complex Assemblies
As this compound is incorporated into more complex systems, such as supramolecular polymers, nanomaterials, or biological conjugates, the need for advanced analytical techniques will become paramount. Standard characterization methods like NMR and mass spectrometry, while essential for the base molecule bohrium.comamazonaws.com, may be insufficient for elucidating the structure and dynamics of these larger assemblies.
A significant challenge will be the characterization of non-covalent interactions and the three-dimensional arrangement of molecules in self-assembled structures. Techniques such as solid-state NMR (ssNMR), small-angle X-ray scattering (SAXS), and advanced mass spectrometry methods like ion-mobility spectrometry (IMS-MS) will be necessary to probe the higher-order structures. For materials applications, techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) will be crucial for visualizing the resulting morphologies. The development of specialized analytical protocols tailored to isoxazole-urea-based systems will be a critical enabler for future research in this area.
Computational Approaches for Predictive Design and Functional Optimization
Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel derivatives of this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, complementing experimental findings. bohrium.comnih.gov
Future research will increasingly rely on predictive modeling to guide synthetic efforts. DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective functionalization strategies. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be employed to design new analogs with optimized biological activity, for instance, by targeting specific enzyme binding sites. researchgate.net Molecular dynamics (MD) simulations can predict how these molecules behave in complex environments, such as in solution or at an interface, and how they interact with other molecules in self-assembled systems. The integration of these computational approaches will create a synergistic "design-build-test-learn" cycle, significantly streamlining the development of new materials and functional molecules based on the this compound scaffold.
| Computational Method | Application Area | Predicted Properties / Insights | Relevant Research Context |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism, molecular structure. | Geometric optimization, electronic properties (HOMO/LUMO), NMR chemical shifts, reaction energies. | Structural and electronic studies of isoxazoles. bohrium.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Drug design, materials science. | Correlation of molecular structure with biological activity or physical properties. | Design of isoxazole-based kinase inhibitors. researchgate.net |
| Molecular Docking | Biomolecular interactions. | Binding modes and affinities of ligands to protein targets. | Virtual screening for potential enzyme inhibitors. researchgate.net |
| Molecular Dynamics (MD) | Supramolecular chemistry, condensed phases. | Conformational dynamics, solvation effects, self-assembly processes. | Simulation of complex chemical systems. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3-bis(5-(tert-butyl)isoxazol-3-yl)urea, and how do reaction conditions influence yield?
- The compound is typically synthesized via carbamate intermediates. A widely used method involves reacting 5-(tert-butyl)isoxazol-3-amine with phenyl chloroformate in tetrahydrofuran (THF) or dichloromethane (DCM) using bases like pyridine or triethylamine. Yields vary significantly with conditions:
- THF/pyridine at 0–25°C : 99% yield .
- DCM/DIEA at 30°C : Moderate yields (85–94.7%) due to competing side reactions .
Q. How is the purity and structural integrity of this urea derivative validated in academic research?
- Analytical methods :
- LC-MS : Monitors reaction progress and detects impurities (e.g., MH+ 261 for intermediates) .
- 1H NMR : Confirms regiochemistry (e.g., tert-butyl singlet at δ 1.28–1.32 ppm, isoxazole proton at δ 6.42–6.58 ppm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard classification : Acute toxicity (oral Category 4), skin/eye irritation (Category 2), and respiratory sensitization (H335) .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and emergency measures:
- Skin contact: Wash with soap/water; eye exposure: 15-minute rinse .
- Spill management: Absorb with inert material and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications of the urea core impact biological activity, particularly in targeting FLT3 kinases?
- The tert-butyl isoxazole moiety enhances kinase selectivity by occupying hydrophobic pockets. Modifications like morpholinoethoxy or benzoimidazole extensions (e.g., Quizartinib derivatives) improve potency (IC50 = 1 nM against FLT3-ITD) and pharmacokinetics .
- Structure-activity relationship (SAR) :
- Electron-withdrawing groups on the phenyl ring increase FLT3 binding affinity.
- Polar substituents (e.g., morpholine) enhance solubility and reduce off-target effects .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Discrepancies arise from:
- Base selection : Pyridine suppresses side reactions better than K2CO3 in THF .
- Scale effects : Industrial-scale reactions (200-L reactors) face mixing inefficiencies, reducing yields to 85% vs. 99% in small batches .
Q. How is the compound’s efficacy evaluated in preclinical models of acute myeloid leukemia (AML)?
- In vitro : FLT3-ITD mutant cell lines (e.g., MV4-11) are treated with serial dilutions to determine IC50 via ATP-binding assays .
- In vivo : Xenograft models (e.g., mice implanted with human AML cells) assess tumor regression and survival rates. Quizartinib derivatives show >50% tumor inhibition at 10 mg/kg doses .
Q. What analytical techniques identify and quantify symmetrical urea byproducts during synthesis?
- HPLC-DAD : Symmetrical urea (MH+ 533.3) elutes later than the target compound due to higher hydrophobicity .
- Mass spectrometry : High-resolution ESI-HRMS distinguishes isotopic patterns (e.g., [M+H]+ 276.1712 vs. byproduct [M+H]+ 319) .
Q. What mechanistic insights explain its selectivity for FLT3 over related kinases (e.g., KIT, PDGFR)?
- Crystallography : The urea carbonyl forms hydrogen bonds with FLT3’s hinge region (Glu692 backbone), while the tert-butyl group fills a hydrophobic cleft absent in KIT .
- Kinase profiling : Selectivity screens (e.g., Eurofins KinaseProfiler) confirm >10-fold selectivity for FLT3 over 200+ kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
